N-(4-fluorophenyl)-2-[5-oxo-1-phenyl-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide
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Overview
Description
N-(4-fluorophenyl)-2-[5-oxo-1-phenyl-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide is a complex organic compound that features a fluorophenyl group, a thioxoimidazolidinone core, and a pyridinylmethyl substituent. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[5-oxo-1-phenyl-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the thioxoimidazolidinone core: This can be achieved through the reaction of a suitable amine with a carbonyl compound and a sulfur source.
Introduction of the pyridinylmethyl group: This step may involve a nucleophilic substitution reaction.
Attachment of the fluorophenyl group: This can be done via a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioxoimidazolidinone core.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: The fluorophenyl and pyridinylmethyl groups may participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-fluorophenyl)-2-[5-oxo-1-phenyl-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[5-oxo-1-phenyl-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide
- N-(4-bromophenyl)-2-[5-oxo-1-phenyl-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide
Uniqueness
The presence of the fluorophenyl group may impart unique electronic properties, potentially enhancing the compound’s biological activity or stability compared to its chloro- or bromo- counterparts.
Properties
Molecular Formula |
C23H19FN4O2S |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[5-oxo-1-phenyl-3-(pyridin-2-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C23H19FN4O2S/c24-16-9-11-17(12-10-16)26-21(29)14-20-22(30)28(19-7-2-1-3-8-19)23(31)27(20)15-18-6-4-5-13-25-18/h1-13,20H,14-15H2,(H,26,29) |
InChI Key |
XRWDFUVZLQVTQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3=CC=CC=N3)CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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